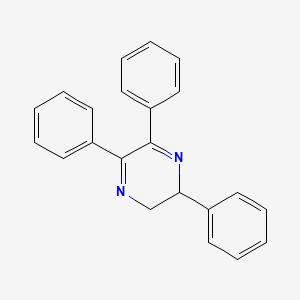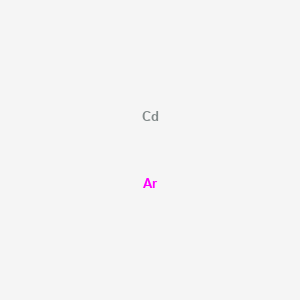
Argon;cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon;cadmium is a compound that combines the noble gas argon with the transition metal cadmium. Argon, with the atomic number 18, is a colorless, odorless, and inert gas that makes up about 0.93% of the Earth’s atmosphere . Cadmium, with the atomic number 48, is a soft, bluish-white metal known for its toxicity and use in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of argon;cadmium involves the reaction of cadmium with argon under specific conditions. One common method is the use of a high-temperature furnace where cadmium is heated in the presence of argon gas. The reaction typically occurs at temperatures above 300°C, resulting in the formation of cadmium argon compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These methods allow for precise control over the reaction conditions and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Argon;cadmium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO) at elevated temperatures . It also reacts with halogens such as chlorine and bromine to form cadmium halides (CdCl₂ and CdBr₂) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, halogens (chlorine, bromine, iodine), and acids such as hydrochloric acid and hydrobromic acid. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include cadmium oxide (CdO), cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium iodide (CdI₂). These compounds have various applications in different fields, including electronics, pigments, and coatings .
Applications De Recherche Scientifique
Chemistry: In chemistry, argon;cadmium is used as a reagent in various analytical techniques, including atomic absorption spectrometry (AAS) and graphite furnace atomic absorption spectrometry (GFAAS). These techniques are used to analyze the presence of cadmium in different samples, such as environmental and biological samples .
Biology: In biology, this compound is studied for its effects on living organisms, particularly its toxicity and impact on cellular processes. Research has shown that cadmium can interfere with various biological pathways, leading to adverse health effects .
Medicine: In medicine, this compound is used in certain diagnostic and therapeutic applications. For example, cadmium-based compounds are used in imaging techniques to detect and monitor diseases .
Industry: In industry, this compound is used in the production of pigments, coatings, and batteries. Cadmium pigments are known for their bright colors and stability, making them suitable for use in paints and plastics . Cadmium-based batteries, such as nickel-cadmium batteries, are widely used in various electronic devices .
Mécanisme D'action
The mechanism of action of argon;cadmium involves its interaction with various molecular targets and pathways. Cadmium can bind to proteins and enzymes, disrupting their normal function and leading to cellular damage . It can also generate reactive oxygen species (ROS), causing oxidative stress and further damaging cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to argon;cadmium include other cadmium-based compounds such as cadmium sulfide (CdS), cadmium carbonate (CdCO₃), and cadmium oxide (CdO). These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to the presence of argon, a noble gas, in its structure. This combination imparts specific properties to the compound, such as increased stability and inertness, making it suitable for certain specialized applications .
Propriétés
Numéro CAS |
72052-62-1 |
|---|---|
Formule moléculaire |
ArCd |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
argon;cadmium |
InChI |
InChI=1S/Ar.Cd |
Clé InChI |
INEQCDHMAVUAJJ-UHFFFAOYSA-N |
SMILES canonique |
[Ar].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


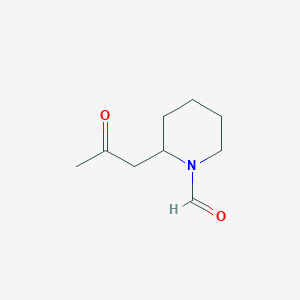
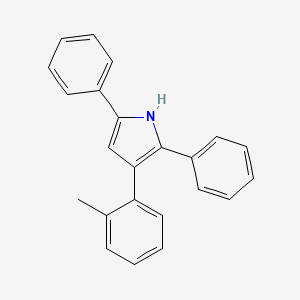
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
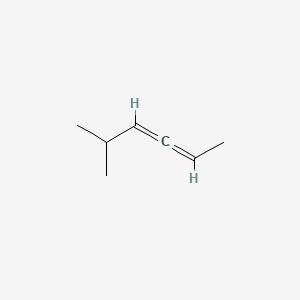
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
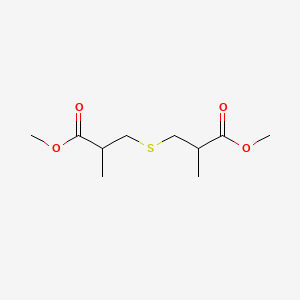
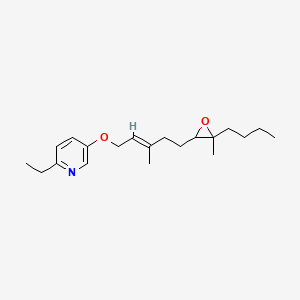
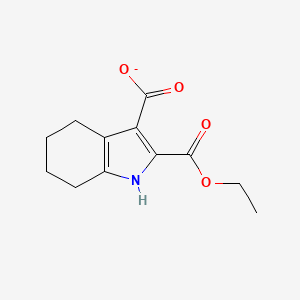
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
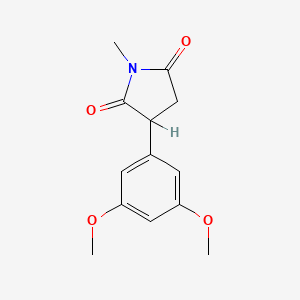
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

